molecular formula C8F8O B6322827 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% CAS No. 148471-53-8

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75%

Cat. No. B6322827
CAS RN: 148471-53-8
M. Wt: 264.07 g/mol
InChI Key: BAMNTOWFZZVYDW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% (TFB-75) is a fluorinated organic compound that has found various applications in the scientific research field. It is a colorless, odorless liquid and is miscible with water and most organic solvents. It is a non-flammable, low-toxicity compound that is used in a variety of research applications, including as an inhibitor of enzymes, as an intermediate in organic synthesis, and as a reagent in the synthesis of fluorinated molecules.

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, including the enzyme acetylcholinesterase. It has also been used as an intermediate in organic synthesis, and as a reagent in the synthesis of fluorinated molecules. It has been used in the synthesis of a variety of compounds, including fluorinated steroids, fluorinated peptides, and fluorinated nucleosides.

Mechanism of Action

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of enzyme activity can be used to study the function of the enzyme, and to study the effect of inhibitors on the activity of the enzyme.
Biochemical and Physiological Effects
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to reduce the activity of certain hormones. It has also been found to reduce the production of various proteins, including proteins involved in the immune response. In addition, 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to reduce the production of inflammatory mediators, such as cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in lab experiments has several advantages. It is a non-flammable, low-toxicity compound that can be used in a variety of research applications. In addition, it is easily synthesized and purified, and has a high yield. One limitation of the use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in lab experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in scientific research is expected to continue to grow in the future. It is likely to be used as an inhibitor of enzymes in more applications, as well as in the synthesis of more fluorinated molecules. In addition, it is likely to be used in studies of the biochemical and physiological effects of fluorinated compounds. Finally, it is expected that more research will be done on the mechanism of action of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75%, and on the advantages and limitations of its use in lab experiments.

Synthesis Methods

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% is synthesized from the reaction of trifluoromethylbenzene and fluorotrichloromethane in the presence of a base. The reaction is carried out at temperatures of up to 200°C, and the product is purified by distillation. The yield of the reaction is typically high, with yields of up to 97% reported.

properties

IUPAC Name

2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-3-1(7(13)17)2(8(14,15)16)4(10)6(12)5(3)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMNTOWFZZVYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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